[3-(4-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
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Overview
Description
[3-(4-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: is an organosilicon compound with the molecular formula C18H28OSi and a molecular weight of 288.5046 This compound is characterized by the presence of a trimethylsilyl group attached to a prop-2-ynyloxy moiety, which is further substituted with a 4-butyl-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of a suitable phenylacetylene derivative with a trimethylsilylating agent. One common method is the hydrosilylation of 4-butyl-phenylacetylene with trimethylsilyl chloride in the presence of a catalyst such as platinum or palladium. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like distillation or chromatography are used to isolate the desired product from reaction by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: [3-(4-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
Chemistry: In organic synthesis, [3-(4-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is used as a building block for the construction of more complex molecules. Its unique structure allows for selective functionalization and modification, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s potential biological activity is being explored in medicinal chemistry. It may serve as a precursor for the development of new drugs with improved efficacy and reduced side effects. Additionally, its organosilicon framework can enhance the bioavailability and stability of therapeutic agents .
Industry: In the materials science field, this compound is used in the production of advanced materials, such as silicone-based polymers and coatings. These materials exhibit excellent thermal stability, chemical resistance, and mechanical properties .
Mechanism of Action
The mechanism of action of [3-(4-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is primarily determined by its ability to interact with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, enzymes, or nucleic acids, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, gene expression, and metabolic processes .
Comparison with Similar Compounds
- [3-(4-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-dimethyl-silane
- [3-(4-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-ethyl-silane
- [3-(4-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-phenyl-silane
Uniqueness: Compared to similar compounds, [3-(4-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane exhibits unique properties due to the presence of the trimethylsilyl group. This group enhances the compound’s lipophilicity, making it more soluble in organic solvents and improving its ability to penetrate biological membranes. Additionally, the trimethylsilyl group provides steric protection, reducing the likelihood of unwanted side reactions and increasing the compound’s stability .
Properties
Molecular Formula |
C18H28OSi |
---|---|
Molecular Weight |
288.5 g/mol |
IUPAC Name |
[4-(4-butylphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C18H28OSi/c1-7-8-9-16-10-12-17(13-11-16)14-15-18(2,3)19-20(4,5)6/h10-13H,7-9H2,1-6H3 |
InChI Key |
REJORMPJCXKDIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C#CC(C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
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